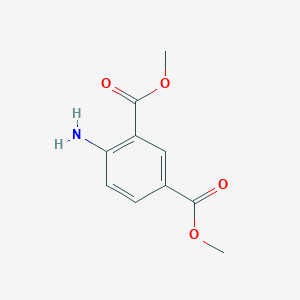
Dimethyl 4-aminoisophthalate
Übersicht
Beschreibung
Dimethyl 4-aminoisophthalate is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 g/mol . The IUPAC name for this compound is dimethyl 4-aminobenzene-1,3-dicarboxylate .
Synthesis Analysis
The synthesis of compounds similar to Dimethyl 4-aminoisophthalate has been reported in the literature . For instance, an aroyl acylamide compound, tetramethyl 5,5′-(terephthaloylbis(azanediyl))-diisophthalate, has been prepared by a nucleophilic substitution reaction of dimethyl 5-aminoisophthalate and terephthaloyl chloride . Another report mentions the condensation reaction of Dimethyl 5-aminoisophthalate and 3-(pyridin4-yl)acrylic acid .Molecular Structure Analysis
The InChI code for Dimethyl 4-aminoisophthalate is 1S/C10H11NO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,11H2,1-2H3 . The compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 .Physical And Chemical Properties Analysis
Dimethyl 4-aminoisophthalate is a solid at room temperature . It has a topological polar surface area of 78.6 Ų and a complexity of 254 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Ligand in Gold(I) Chemistry : Dimethyl 5-aminoisophthalate has been used as a ligand in gold(I) chemistry to form model complexes for macrocyclic gold compounds. This demonstrates its utility in synthesizing complex chemical structures and possibly in materials science research (Wiedemann, Gamer, & Roesky, 2009).
Fluorogenic Substrates for Proteinases : Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate have been synthesized and tested as substrates for certain plant cysteine proteinases. This indicates its potential use in biochemical assays and studies related to enzymes (Baggett, Blake, Boukouvalas, Samra, & Gray, 1985).
Photophysical Behavior Study : The photophysical behavior of 4-aminophthalimide and its N,N-dimethyl derivative has been studied, highlighting its potential application in the design of efficient dye systems and understanding of photophysical processes (Soujanya, Fessenden, & Samanta, 1996).
Detection in Environmental Samples : Dimethyl 4-aminophthalate has been used in the development of an indirect competitive enzyme-linked immunosorbent assay for detecting dimethyl phthalate in environmental water samples. This showcases its role in environmental monitoring and pollution detection (Zhang, Liu, Zhuang, & Hu, 2011).
Immunoassay for Detecting Dimethyl Phthalate : A biotin–streptavidin-amplified real-time immune-PCR assay using dimethyl 4-aminophthalate as a hapten has been developed for detecting dimethyl phthalate in beverages and drinking water. This indicates its application in food safety and quality control (Sun & Zhuang, 2015).
Study of Protein-Protein Interactions : An unnatural amino acid based on 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) for application in the study of protein-protein interactions has been developed. This demonstrates its use in biomedical research, particularly in understanding dynamic protein interactions (Loving & Imperiali, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 4-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENMFNFBJHLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455051 | |
| Record name | Dimethyl 4-aminoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-aminoisophthalate | |
CAS RN |
63746-12-3 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-amino-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63746-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4-aminoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Dimethyl 4-aminoisophthalate in the development of new herbicides?
A1: Dimethyl 4-aminoisophthalate is a crucial building block in synthesizing a series of triketone-containing quinazoline-2,4-dione derivatives. These derivatives target the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) in plants []. HPPD plays a vital role in the biosynthesis of tocopherols and plastoquinone, essential components for plant growth and development. Inhibiting HPPD disrupts these biosynthetic pathways, ultimately leading to weed death. The research highlights that Dimethyl 4-aminoisophthalate can be synthesized with a high yield (83%) and serves as a starting point for generating various HPPD inhibitor candidates.
Q2: Can you elaborate on the Structure-Activity Relationship (SAR) insights gained from modifying the compounds derived from Dimethyl 4-aminoisophthalate?
A2: The research explored how different substituents on the quinazoline-2,4-dione scaffold, derived from Dimethyl 4-aminoisophthalate, affected the AtHPPD inhibitory activity and herbicidal efficacy []. The study found that:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



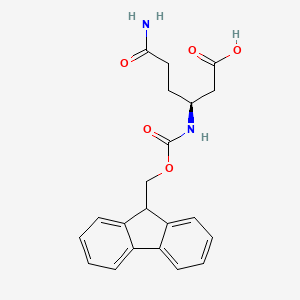

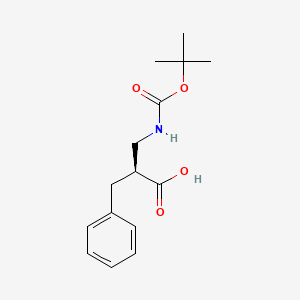

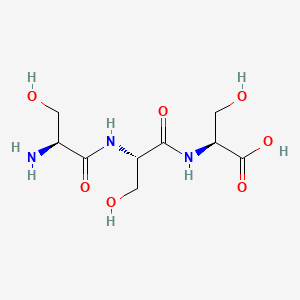
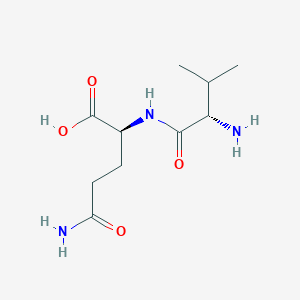
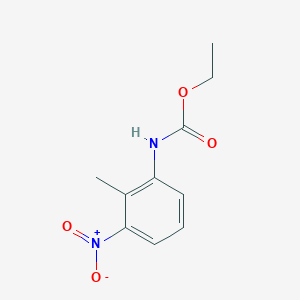
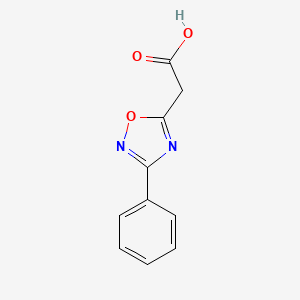

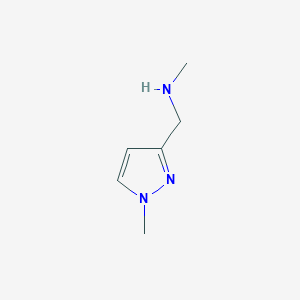
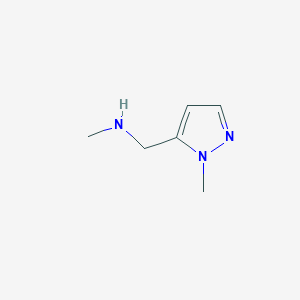

![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)
